Selective Inhibition of Betaine/GABA Transporter BGT1 Over GAT1 and GAT2
2-ethoxy-N-isobutylbenzamide exhibits moderate inhibitory activity against the human betaine/GABA transporter BGT1 (SLC6A12) with an IC50 of 5.48 μM. In contrast, it shows negligible activity against the closely related GABA transporters GAT1 (IC50 > 100 μM) and GAT2 (IC50 = 36.9 μM) under identical assay conditions [1]. This selectivity profile distinguishes it from non-selective GABA uptake inhibitors and highlights the functional consequence of its specific ortho-ethoxy, N-isobutyl substitution pattern.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 5.48 μM (BGT1) |
| Comparator Or Baseline | GAT1 (>100 μM), GAT2 (36.9 μM) |
| Quantified Difference | >18-fold selectivity for BGT1 over GAT1; 6.7-fold over GAT2 |
| Conditions | CHO cells transfected with human BGT1, GAT1, or GAT2; [3H]GABA uptake assay, 20 min incubation. |
Why This Matters
This selectivity data is critical for researchers investigating BGT1-specific pharmacology, where off-target GAT1/GAT2 inhibition would confound results.
- [1] BindingDB. (n.d.). BDBM50438758: Affinity Data for 2-ethoxy-N-isobutylbenzamide (Target: BGT1, GAT1, GAT2). View Source
